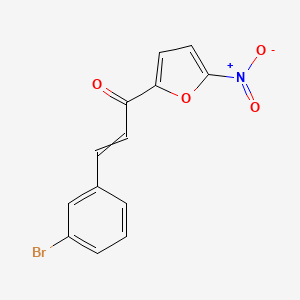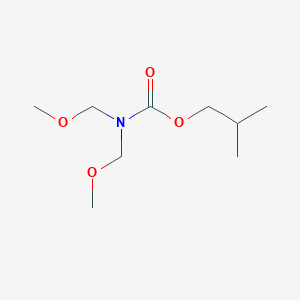![molecular formula C20H16N2O3 B14365710 2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one CAS No. 90510-72-8](/img/structure/B14365710.png)
2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone core substituted with two nitrosophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with 4-nitrosobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 2,6-Bis[(4-nitrophenyl)methylidene]cyclohexan-1-one.
Reduction: Formation of 2,6-Bis[(4-aminophenyl)methylidene]cyclohexan-1-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one
- 2,6-Bis[(4-methylphenyl)methylidene]cyclohexan-1-one
- 2,6-Bis[(4-azidophenyl)methylidene]cyclohexan-1-one
Uniqueness
2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and biological activity. This sets it apart from similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
90510-72-8 |
|---|---|
Fórmula molecular |
C20H16N2O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2,6-bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16N2O3/c23-20-16(12-14-4-8-18(21-24)9-5-14)2-1-3-17(20)13-15-6-10-19(22-25)11-7-15/h4-13H,1-3H2 |
Clave InChI |
XFPKQKQWYPVAHU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CC=C(C=C2)N=O)C(=O)C(=CC3=CC=C(C=C3)N=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14365627.png)
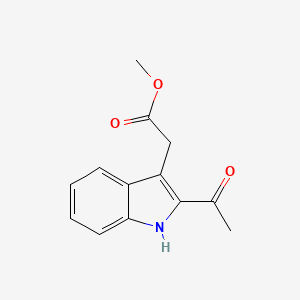
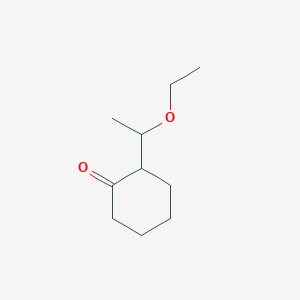

![[(2S,3R)-3-Hexyloxiran-2-yl]methanol](/img/structure/B14365648.png)
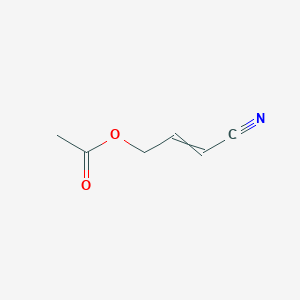

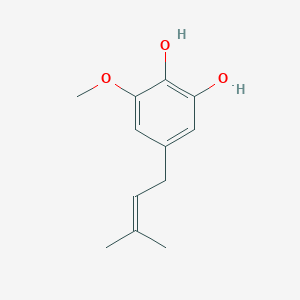
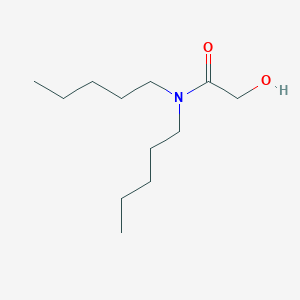
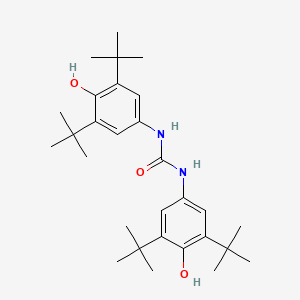
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
